molecular formula C8H14O B1295358 4,4-Dimethylcyclohexanone CAS No. 4255-62-3

4,4-Dimethylcyclohexanone

Cat. No.: B1295358
CAS No.: 4255-62-3
M. Wt: 126.2 g/mol
InChI Key: PXQMSTLNSHMSJB-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of 4,4-dimethylcyclohexene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexanone involves its interaction with various molecular targets. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the two methyl groups at the fourth carbon significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

4,4-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMSTLNSHMSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195337
Record name Cyclohexanone, 4,4-dimethyl-
Source EPA DSSTox
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4255-62-3
Record name Cyclohexanone, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylcyclohexanone
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Synthesis routes and methods I

Procedure details

A solution of 4,4-dimethyl-cyclohex-2-enone (3 mmol) in ethyl acetate is hydrogenated overnight at room temperature using Pd/C (0.05 mmol) with hydrogen under normal pressure. Filtration over celite and then concentration by evaporation produces 4,4-dimethyl-cyclohexanone (355 mg) in a yield of 94% (J. Org. Chem. 2001, 66 (3), 733-738).
Quantity
3 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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0.05 mmol
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Synthesis routes and methods II

Procedure details

This compound was prepared according to the method described by H-J Liu, et al., (Can. J. Chem. (1988), 66, 2345) with modification. To a three-neck round-bottomed flask was added palladium on carbon (Degussa Type, 10% wt. (dry basis)) (0.167 g). The flask was evacuated and then filled with nitrogen and the evacuation/fill cycle was repeated twice more. To the flask was added a solution of 4,4-dimethyl-2-cyclohexene-1-one (2.1 mL, 2.0 g, 16 mmol) in EtOAc (100 mL). The flask was evacuated and then filled with nitrogen and the evacuation/fill cycle was repeated once more. The flask was evacuated and then filled with hydrogen using a balloon. The reaction mixture was stirred under a hydrogen atmosphere at room temperature overnight. The flask was evacuated and filled with nitrogen. The reaction mixture was filtered through a pad of Celite and the pad was washed with EtOAc. The filtrate was concentrated to give 1.63 g (82%) of compound 20 as a colorless liquid that solidified to a white solid. 1H NMR is consistent with that reported in the cited reference. 1H NMR (400 MHz, CDCl3): δ 1.08 (s, 6H), 1.65 (t, J=6.9 Hz, 4H), 2.33 (t, J=6.9 Hz, 4H).
Quantity
2.1 mL
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reactant
Reaction Step One
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Quantity
100 mL
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solvent
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Quantity
0.167 g
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catalyst
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Yield
82%

Synthesis routes and methods III

Procedure details

To 0.1 g of palladium on activated carbon (10%) was added a solution of 4,4-dimethylcyclohex-2-enone (6.23 g, 50 mmol) in petroleum ether. This mixture was stirred under 1 atmosphere of hydrogen for 20 hours. After filtration through celite, the solvent was removed under reduced pressure to afford a white solid (5.7 g, 92%).
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0 (± 1) mol
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6.23 g
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0.1 g
Type
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[Compound]
Name
petroleum ether
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0 (± 1) mol
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solvent
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Yield
92%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylcyclohexanone
Reactant of Route 2
4,4-Dimethylcyclohexanone
Reactant of Route 3
4,4-Dimethylcyclohexanone
Reactant of Route 4
4,4-Dimethylcyclohexanone
Reactant of Route 5
4,4-Dimethylcyclohexanone
Reactant of Route 6
4,4-Dimethylcyclohexanone
Customer
Q & A

Q1: What is the structural characterization of 4,4-Dimethylcyclohexanone?

A: this compound is a cyclic ketone. Its molecular formula is C8H14O, and its molecular weight is 126.2 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, its structure can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. Studies utilizing NMR have investigated the influence of substituents like chlorine and their impact on coupling constants within the cyclohexanone ring. []

Q2: How does this compound behave in terms of material compatibility and stability?

A: While the provided abstracts don't directly address material compatibility, research highlights its use as a starting material or intermediate in various chemical reactions. [, , ] This suggests compatibility with a range of reagents and solvents commonly used in organic synthesis.

Q3: Are there any insights into the catalytic properties and applications of this compound?

A: The provided research focuses on this compound primarily as a reactant or building block in synthetic pathways. It is utilized as a precursor in the synthesis of complex molecules, including pharmaceuticals, and isn't highlighted for its inherent catalytic properties. For example, it's a starting point for synthesizing derivatives like 2,3,5,6-Tetrachloro-4,4-Dimethyl-2,5-Cyclohexadienone, a key intermediate in producing filicinic acid. []

Q4: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A: Research on chlorinated derivatives of this compound provides insights into SAR. For instance, substituting fluorine with chlorine in the α′ -position of the enone in compounds like 6-chloro-2-cyclohexenones impacts the ratio of oxetane to cyclobutane products during photocycloaddition reactions. [] This highlights how structural modifications, even subtle ones, can significantly influence chemical reactivity.

Q5: What research has been done on the stability and formulation of this compound?

A5: The provided research primarily focuses on synthesis and reaction pathways involving this compound, without delving into specific formulation strategies or stability under various conditions.

Q6: Are there any notable applications of computational chemistry and modeling in the study of this compound?

A: While not explicitly detailed in the provided abstracts, conformational analysis using techniques like variable-temperature circular dichroism (CD) spectroscopy has been conducted on deuterated derivatives of this compound. [] This suggests the potential for applying computational methods to understand conformational preferences and their influence on reactivity.

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